molecular formula C19H20N2O2S2 B2912535 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896603-72-8

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2912535
CAS No.: 896603-72-8
M. Wt: 372.5
InChI Key: MKSONPPIRIMWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
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Biological Activity

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that several derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

CompoundTarget BacteriaIC₅₀ (μg/mL)
This compoundS. aureus0.012
Other ThiazolesE. coliVaries

These compounds showed selectivity for bacterial topoisomerases without affecting human topoisomerase II, indicating a favorable safety profile for potential therapeutic applications .

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. A study focusing on the synthesis of thiazole-based compounds demonstrated that certain derivatives inhibited cancer cell proliferation in various human cancer cell lines, including breast and liver cancers. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.

Cell LineCompound TestedIC₅₀ (μM)
MDA-MB-231 (Breast)This compound5.84
SK-Hep-1 (Liver)Other Thiazole DerivativesVaries

In vitro assays revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several thiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with similar structures to this compound displayed superior activity compared to traditional antibiotics like ampicillin .
  • Cancer Cell Proliferation : In another study focusing on breast cancer cells, thiazole derivatives demonstrated significant growth inhibition. The compound tested induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

4-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-3-7-16(8-4-14)19-21-17(13-24-19)11-12-20-25(22,23)18-9-5-15(2)6-10-18/h3-10,13,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSONPPIRIMWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.